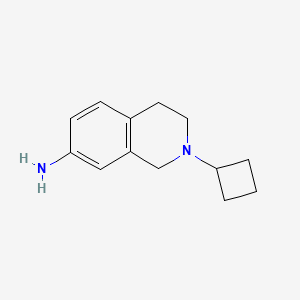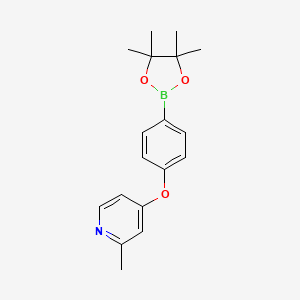
2-Methyl-4-(4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyridine: is an organic compound that features a pyridine ring substituted with a phenoxy group and a boronate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyridine typically involves the following steps:
Formation of the Boronate Ester: The tetramethyl-1,3,2-dioxaborolane moiety is introduced through a reaction between pinacol and boronic acid derivatives.
Coupling Reaction: The boronate ester is then coupled with a halogenated pyridine derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran or toluene.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester moiety, leading to the formation of boronic acids.
Reduction: Reduction reactions can target the pyridine ring or the phenoxy group, depending on the reagents used.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Boronic acids.
Reduction: Reduced pyridine or phenoxy derivatives.
Substitution: Functionalized phenoxy-pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Cross-Coupling Reactions: The compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Catalysis: It can serve as a ligand in various catalytic processes.
Biology and Medicine:
Drug Development: The compound’s derivatives may be explored for their biological activity and potential therapeutic applications.
Industry:
Material Science: It can be used in the synthesis of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The compound exerts its effects primarily through its boronate ester moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in cross-coupling reactions, where the boronate ester facilitates the formation of carbon-carbon bonds. The molecular targets and pathways involved include the palladium catalyst and the base used in the reaction, which together enable the coupling process.
Comparación Con Compuestos Similares
- 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-1-ol
- 3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Methoxypyridine-5-boronic acid pinacol ester
Uniqueness: The uniqueness of 2-Methyl-4-(4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyridine lies in its specific substitution pattern, which combines the electronic properties of the pyridine ring with the steric and electronic effects of the boronate ester and phenoxy group. This combination makes it particularly effective in cross-coupling reactions and other synthetic applications.
Propiedades
Fórmula molecular |
C18H22BNO3 |
|---|---|
Peso molecular |
311.2 g/mol |
Nombre IUPAC |
2-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyridine |
InChI |
InChI=1S/C18H22BNO3/c1-13-12-16(10-11-20-13)21-15-8-6-14(7-9-15)19-22-17(2,3)18(4,5)23-19/h6-12H,1-5H3 |
Clave InChI |
MXCSPSVTLCWJEI-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=CC(=NC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 6-(4-methylphenyl)imidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B13974669.png)

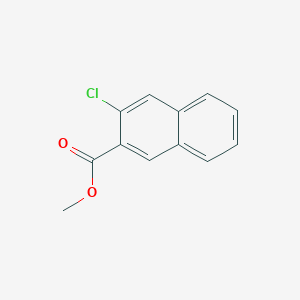
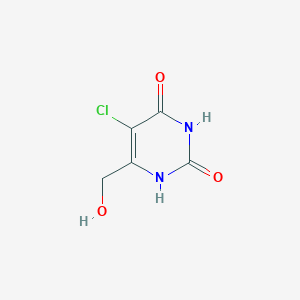
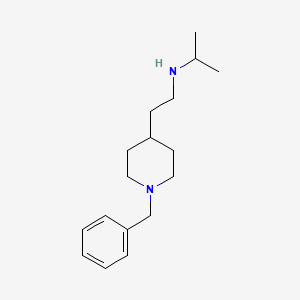
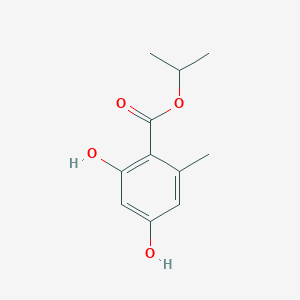

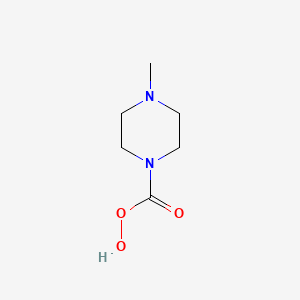

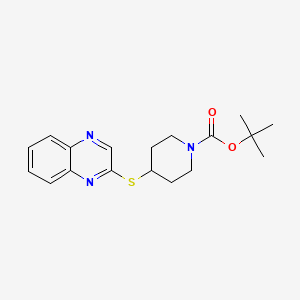
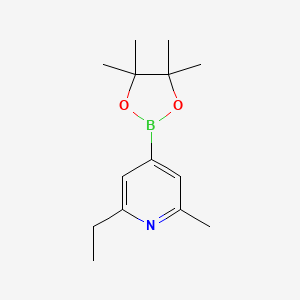
![4h-Imidazo[4,5,1-ij]quinoline-2,4(1h)-dione](/img/structure/B13974736.png)
